molecular formula C17H17NO3 B2550525 2-methyl-N-(2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide CAS No. 871322-93-9

2-methyl-N-(2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

Cat. No.: B2550525
CAS No.: 871322-93-9
M. Wt: 283.327
InChI Key: PNPLXDJIYLEQKU-UHFFFAOYSA-N
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Description

2-methyl-N-(2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is an organic compound with a complex structure that includes a benzodioxine ring system

Scientific Research Applications

2-methyl-N-(2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical agent, exploring its efficacy and safety in treating various diseases.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxine ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates. The scalability of the synthesis process is crucial for industrial applications, and methods such as solvent recycling and waste minimization are often employed.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents onto the benzodioxine ring or the carboxamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of substituted benzodioxine derivatives.

Mechanism of Action

The mechanism by which 2-methyl-N-(2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxine derivatives and carboxamides, such as:

  • 2-methyl-N-(2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
  • This compound

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of both the benzodioxine ring and the carboxamide group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-methyl-N-(2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-11-7-3-4-8-13(11)18-17(19)16-12(2)20-14-9-5-6-10-15(14)21-16/h3-10,12,16H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPLXDJIYLEQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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